molecular formula C13H20NO2P B13338209 1-Benzyl-4-ethoxy-1,4-azaphosphinane 4-oxide

1-Benzyl-4-ethoxy-1,4-azaphosphinane 4-oxide

Cat. No.: B13338209
M. Wt: 253.28 g/mol
InChI Key: LRUWTESIKOAMDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-4-ethoxy-1,4-azaphosphinane 4-oxide is a chemical compound with the molecular formula C13H20NO2P and a molecular weight of 253.28 g/mol It is characterized by its unique structure, which includes a benzyl group, an ethoxy group, and an azaphosphinane ring with an oxide functional group

Preparation Methods

The synthesis of 1-Benzyl-4-ethoxy-1,4-azaphosphinane 4-oxide typically involves the reaction of 1,4-azaphosphorine with benzyl and ethoxy substituents under controlled conditions. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction parameters to enhance efficiency and cost-effectiveness.

Chemical Reactions Analysis

1-Benzyl-4-ethoxy-1,4-azaphosphinane 4-oxide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents employed.

Scientific Research Applications

1-Benzyl-4-ethoxy-1,4-azaphosphinane 4-oxide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-ethoxy-1,4-azaphosphinane 4-oxide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

1-Benzyl-4-ethoxy-1,4-azaphosphinane 4-oxide can be compared with similar compounds such as:

Properties

Molecular Formula

C13H20NO2P

Molecular Weight

253.28 g/mol

IUPAC Name

1-benzyl-4-ethoxy-1,4λ5-azaphosphinane 4-oxide

InChI

InChI=1S/C13H20NO2P/c1-2-16-17(15)10-8-14(9-11-17)12-13-6-4-3-5-7-13/h3-7H,2,8-12H2,1H3

InChI Key

LRUWTESIKOAMDK-UHFFFAOYSA-N

Canonical SMILES

CCOP1(=O)CCN(CC1)CC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.